molecular formula C10H5F2NO2 B2522353 5,7-Difluoroquinoline-2-carboxylic acid CAS No. 256930-51-5

5,7-Difluoroquinoline-2-carboxylic acid

Cat. No.: B2522353
CAS No.: 256930-51-5
M. Wt: 209.152
InChI Key: VFVVABAXGAJRET-UHFFFAOYSA-N
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Description

5,7-Difluoroquinoline-2-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and imparts unique chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, organic synthesis, and material science.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Cellular Effects

The cellular effects of 5,7-Difluoroquinoline-2-carboxylic acid are currently unknown. Given its structural similarity to quinoline, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. It’s plausible that it could exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-understood. It’s plausible that it could interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It’s plausible that it could interact with various transporters or binding proteins and could potentially affect its localization or accumulation

Subcellular Localization

The subcellular localization of this compound is not well-understood. It’s plausible that it could be directed to specific compartments or organelles by targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Difluoroquinoline-2-carboxylic acid typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of fluorine atoms on the quinoline ring. For example, the treatment of 5,7-difluoroquinoline with sodium methoxide in liquid ammonia at low temperatures (218–240 K) results in the formation of 5-methoxy-7-fluoroquinoline and 5-fluoro-7-methoxyquinoline .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale fluorination reactions using specialized equipment to handle the reactive fluorine species. These methods are designed to maximize yield and purity while minimizing the production of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

5,7-Difluoroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: Replacement of fluorine atoms with nucleophiles such as methoxide.

    Oxidation and Reduction: Modifications of the quinoline ring structure.

    Cross-Coupling Reactions: Formation of carbon-carbon bonds using palladium or other metal catalysts.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in liquid ammonia.

    Cross-Coupling Reactions: Palladium catalysts, often in the presence of phosphine ligands and base.

Major Products

The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications.

Scientific Research Applications

5,7-Difluoroquinoline-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    6,8-Difluoroquinoline: Another fluorinated quinoline with similar properties but different fluorine atom positions.

    7-Fluoroquinoline: A simpler fluorinated quinoline with only one fluorine atom.

Uniqueness

5,7-Difluoroquinoline-2-carboxylic acid is unique due to the specific positioning of the fluorine atoms, which provides distinct electronic and steric effects. These effects influence the compound’s reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5,7-difluoroquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO2/c11-5-3-7(12)6-1-2-8(10(14)15)13-9(6)4-5/h1-4H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVVABAXGAJRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CC(=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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